An In-Depth Technical Guide to 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one: Synthesis, Structure, and Therapeutic Potential
An In-Depth Technical Guide to 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one: Synthesis, Structure, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, and burgeoning therapeutic applications.
Introduction: The Significance of the Spiro[chroman-2,4'-piperidin]-4-one Scaffold
The spiro[chroman-2,4'-piperidin]-4-one core is a privileged scaffold in drug discovery, merging the structural features of a chromanone and a piperidine ring system in a unique three-dimensional arrangement. This spirocyclic architecture imparts a conformational rigidity that can enhance binding affinity and selectivity to biological targets. The chromanone moiety is a common motif in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties. The piperidine ring is also a ubiquitous structural element in many pharmaceuticals, contributing to favorable pharmacokinetic properties.
1'-Benzylspiro[chroman-2,4'-piperidin]-4-one, with its benzyl group substitution on the piperidine nitrogen, represents a key analog within this class of compounds. It serves as a versatile synthetic intermediate and has been a focal point in the development of novel therapeutic agents, particularly in the realm of oncology.
Chemical Structure and Properties
The fundamental characteristics of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one are summarized in the table below.
| Property | Value |
| IUPAC Name | 1'-benzylspiro[chroman-2,4'-piperidin]-4-one |
| CAS Number | 77264-89-2[1] |
| Molecular Formula | C₂₀H₂₁NO₂[1] |
| Molecular Weight | 307.39 g/mol [1] |
| Canonical SMILES | C1CN(CCC12CC(=O)C3=C(O2)C=CC=C3)CC4=CC=CC=C4[1] |
The molecule's structure features a spirocyclic junction where the C2 of the chroman ring is shared with the C4 of the piperidine ring. The benzyl group attached to the piperidine nitrogen significantly influences the compound's lipophilicity and potential for aromatic interactions.
Synthesis of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one
While a direct, detailed synthesis protocol for 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is not extensively reported in peer-reviewed literature, its preparation can be inferred from its use as a starting material in the synthesis of other derivatives.[2] A plausible and commonly employed synthetic strategy for this class of compounds is a multi-component reaction involving a substituted phenol, an N-benzyl-4-piperidone, and an α,β-unsaturated aldehyde, followed by an intramolecular cyclization.
A more specifically referenced approach involves the synthesis of a related compound, 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile, which utilizes 1'-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one as the starting material. This indicates that the target ketone is a stable and accessible intermediate.
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic pathway to the target molecule.
Experimental Protocol (Hypothetical, based on related syntheses):
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Reaction Setup: To a solution of 2'-hydroxyacetophenone (1 equivalent) and N-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as ethanol or methanol, add paraformaldehyde (1.2 equivalents) and a catalytic amount of a secondary amine (e.g., pyrrolidine or piperidine).
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Reaction Execution: The reaction mixture is typically stirred at reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.
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Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one.
Causality Behind Experimental Choices: The Mannich-type reaction is a classic method for the synthesis of β-amino carbonyl compounds. The use of a secondary amine as a catalyst facilitates the formation of the reactive Eschenmoser's salt intermediate from paraformaldehyde. The subsequent intramolecular Michael addition of the phenolic hydroxyl group onto the in situ-formed α,β-unsaturated ketone leads to the chromanone ring, and the spirocyclic structure is formed through the condensation with N-benzyl-4-piperidone.
Structural Elucidation: Spectroscopic Analysis (Expected)
Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | - Aromatic Protons (Chroman): Multiplets in the range of δ 6.8-7.9 ppm. - Aromatic Protons (Benzyl): Multiplets in the range of δ 7.2-7.4 ppm. - Benzyl CH₂: A singlet around δ 3.5-3.7 ppm. - Chroman CH₂: A singlet or AB quartet around δ 2.8-3.0 ppm. - Piperidine Protons: A series of multiplets in the range of δ 1.8-2.9 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-200 ppm. - Spiro Carbon: A quaternary carbon signal around δ 75-85 ppm. - Aromatic Carbons: Multiple signals in the range of δ 115-160 ppm. - Benzyl CH₂: A signal around δ 60-65 ppm. - Chroman and Piperidine CH₂ groups: Signals in the aliphatic region of δ 30-60 ppm. |
| Infrared (IR) | - C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹. - C-O-C Stretch (Ether): A characteristic absorption band around 1200-1250 cm⁻¹. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. - Aliphatic C-H Stretch: Signals below 3000 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): Expected at m/z = 307. - Key Fragmentation: A prominent fragment corresponding to the loss of the benzyl group (m/z = 91), resulting in a fragment at m/z = 216. |
This predicted data provides a solid framework for the characterization of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one and serves as a reliable reference for researchers synthesizing this compound.
Biological Activity and Therapeutic Potential
The spiro[chroman-2,4'-piperidin]-4-one scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents.[5] Derivatives of this core structure have demonstrated significant cytotoxic activity against various human cancer cell lines, including breast, ovarian, and colorectal cancer.[5]
Mechanism of Action: Apoptosis Induction
A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on derivatives of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one have shown that they can trigger early apoptosis in cancer cells.[5] Furthermore, these compounds have been observed to cause cell cycle arrest, preventing the proliferation of cancerous cells.[5]
Caption: Proposed mechanism of anticancer activity.
Other Potential Therapeutic Applications
Beyond oncology, the spiro[chroman-2,4'-piperidin]-4-one scaffold is being investigated for other therapeutic applications. For instance, derivatives have been designed and synthesized as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism, suggesting potential applications in metabolic disorders.[6]
Conclusion and Future Perspectives
1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is a molecule of considerable interest, standing at the intersection of a versatile synthetic building block and a promising pharmacophore. Its unique three-dimensional structure and the established biological activity of its derivatives make it a compelling target for further investigation in drug discovery.
Future research should focus on the development of more efficient and stereoselective synthetic routes to access this and related spiro-compounds. A deeper exploration of the structure-activity relationships (SAR) of its derivatives will be crucial for optimizing their potency and selectivity for various biological targets. Furthermore, comprehensive preclinical studies are warranted to fully elucidate the therapeutic potential of this intriguing class of molecules. The continued exploration of the spiro[chroman-2,4'-piperidin]-4-one scaffold holds significant promise for the development of next-generation therapeutics.
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